molecular formula C13H15F3O B1324687 2,2-Dimethyl-4'-trifluoromethylbutyrophenone CAS No. 898765-82-7

2,2-Dimethyl-4'-trifluoromethylbutyrophenone

Cat. No.: B1324687
CAS No.: 898765-82-7
M. Wt: 244.25 g/mol
InChI Key: XDVKLTVIYMKNBE-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4’-trifluoromethylbutyrophenone is an organic compound with the molecular formula C13H15F3O. It is a clear oil with a molecular weight of 244.26 g/mol . This compound is known for its unique structural features, including a trifluoromethyl group attached to a phenyl ring and a butyrophenone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4’-trifluoromethylbutyrophenone typically involves the reaction of 4-trifluoromethylbenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through an aldol condensation followed by dehydration to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4’-trifluoromethylbutyrophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-4’-trifluoromethylbutyrophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4’-trifluoromethylbutyrophenone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it a valuable tool in medicinal chemistry for drug design and development .

Comparison with Similar Compounds

Similar Compounds

    4’-Trifluoromethylacetophenone: Similar structure but lacks the dimethyl groups on the butyrophenone backbone.

    2,2-Dimethyl-4’-methylbutyrophenone: Similar structure but has a methyl group instead of a trifluoromethyl group.

Uniqueness

2,2-Dimethyl-4’-trifluoromethylbutyrophenone is unique due to the presence of both the trifluoromethyl group and the dimethyl groups on the butyrophenone backbone. This combination imparts distinct chemical and physical properties, making it a versatile compound in various research applications .

Properties

IUPAC Name

2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O/c1-4-12(2,3)11(17)9-5-7-10(8-6-9)13(14,15)16/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVKLTVIYMKNBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642449
Record name 2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-82-7
Record name 2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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